5-Oxaspiro[2.4]heptane-1-carbaldehyde
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Overview
Description
5-Oxaspiro[2.4]heptane-1-carbaldehyde is a chemical compound with the molecular formula C7H10O2 and a molecular weight of 126.16 g/mol . It is characterized by a spirocyclic structure containing an oxirane ring fused to a cyclopropane ring, with an aldehyde functional group attached to the cyclopropane ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-Oxaspiro[2.4]heptane-1-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One method involves the use of dibromoneopentyl glycol as the primary raw material, which undergoes a cyclization reaction in the presence of zinc powder to form cyclopropyl dimethanol . This intermediate is then reacted with thionyl chloride to form cyclopropyl dimethanol cyclic sulfite, which undergoes a ring-opening reaction in the presence of cyanide to form a nitrilo-alcohol compound. Hydrolysis of this compound under alkaline conditions, followed by a ring-closing reaction under acidic conditions, yields this compound .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. The process typically involves the use of readily available raw materials and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Oxaspiro[2.4]heptane-1-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Oxidation: 5-Oxaspiro[2.4]heptane-1-carboxylic acid
Reduction: 5-Oxaspiro[2.4]heptane-1-methanol
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Oxaspiro[2.4]heptane-1-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Oxaspiro[2.4]heptane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modulation of their activity . The spirocyclic structure of the compound also contributes to its unique reactivity and interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
- 5-Oxaspiro[2.4]heptane-1-carboxylic acid
- 1-(Bromomethyl)-5-oxaspiro[2.4]heptane
- 5-Azaspiro[2.4]heptane-5-carbaldehyde
Uniqueness
5-Oxaspiro[2.4]heptane-1-carbaldehyde is unique due to its spirocyclic structure and the presence of an aldehyde functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
5-oxaspiro[2.4]heptane-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-4-6-3-7(6)1-2-9-5-7/h4,6H,1-3,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKMNWFNYKEXLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC12CC2C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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